(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one
Overview
Description
(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one is a complex organic compound that features multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups and heteroatoms makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the oxadiazole ring, and the thiazolidinone ring, followed by their coupling through appropriate linkers.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with a carbonyl compound.
These intermediates are then coupled using appropriate linkers and reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and thiazolidinone moieties.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings and heterocycles can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used under various conditions (acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its unique structure may confer specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its heterocyclic rings and functional groups might impart desirable characteristics such as thermal stability, conductivity, or catalytic activity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple heterocycles and functional groups suggests that it could engage in various types of interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups. This structural complexity allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5Z)-2-imino-5-[[3-(2-methylpropyl)-1-phenylpyrazol-4-yl]methylidene]-3-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2S/c1-15(2)12-18-16(14-29(25-18)17-8-4-3-5-9-17)13-19-22(31)30(23(24)33-19)21-20(26-32-27-21)28-10-6-7-11-28/h3-11,13-15,24H,12H2,1-2H3/b19-13-,24-23? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXAINSPCLMART-NNEFMJQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C=C1C=C2C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN(C=C1/C=C\2/C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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